
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as oleoyl and palmitoyl respectively. It derives from an oleic acid and a hexadecanoic acid. It is a tautomer of a 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine zwitterion.
PE(18:1(9Z)/16:0), also known as PE(34:1) or PE(18:1/16:0), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:1(9Z)/16:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:1(9Z)/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:1(9Z)/16:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:1(9Z)/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:1(9Z)/16:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:1(9Z)/16:0) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/16:0/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:1(9Z)/16:0) can be biosynthesized from PS(18:1(9Z)/16:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:1(9Z)/16:0) can be biosynthesized from PS(18:1(9Z)/16:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:1(9Z)/16:0) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/16:0/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:1(9Z)/16:0) is involved in phosphatidylcholine biosynthesis PC(18:1(9Z)/16:0) pathway and phosphatidylethanolamine biosynthesis pe(18:1(9Z)/16:0) pathway.
Scientific Research Applications
Molecular Dynamics and Phase Transitions
- Acyl Chain Dynamics : The dynamical behavior of the acyl chains in 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine (and related lipids) has been explored using 2H NMR relaxation studies. These lipids show marked discontinuities at positions of the carbon-carbon double bond and cyclopropane ring, indicating significant differences in motion and dynamics within the lipid molecules (Perly, Smith, & Jarrell, 1985).
- Phase Transitions : Investigations using 2H NMR spectroscopy reveal how the replacement of a double bond by a cyclopropane ring in phosphatidylethanolamines affects their thermotropic behavior and molecular properties, including phase transitions and ordering of fatty acyl chains (Perly, Smith, & Jarrell, 1985).
Membrane Properties and Interactions
- Lipid Bilayer Mixing Properties : The mixing properties of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine in lipid bilayers, as examined using fluorescent probes, demonstrate enhanced lateral mobility and domain formation. This finding provides insights into the structural organization within lipid membranes (Ahn & Yun, 1999).
- Calcium-Induced Membrane Subdomains : The effects of Ca2+ on the lateral segregation in bilayers containing 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine and its interaction with other lipid types have been studied. Atomic force microscopy (AFM) observations reveal distinct phases and subdomains induced by calcium binding (Picas et al., 2009).
Structural and Mechanistic Insights
- Monolayer and Bilayer Studies : Studies using Langmuir-Blodgett films and atomic force microscopy provide detailed insights into the structural and nanomechanical properties of lipid monolayers and bilayers, including those formed with 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine. Such research offers a deeper understanding of membrane stability and dynamics at the nanoscale (Garcia-Manyes et al., 2007).
Applications in Biomimetics and Membrane Interaction Studies
- Biomimetic Membranes : Biomimetic membranes using 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine and other lipids have been characterized, offering potential applications in studying lipid-protein interactions and developing model systems for cell membrane research (Botet-Carreras et al., 2020).
properties
Product Name |
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine |
|---|---|
Molecular Formula |
C39H76NO8P |
Molecular Weight |
718 g/mol |
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40)48-39(42)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1 |
InChI Key |
DVXMEPWDARXHCX-OTMQOFQLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(O)OCCN |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)(O)OCCN |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1245254.png)
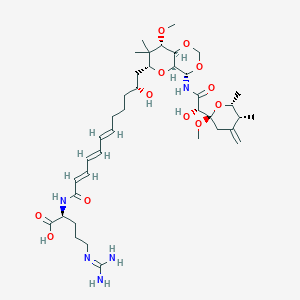
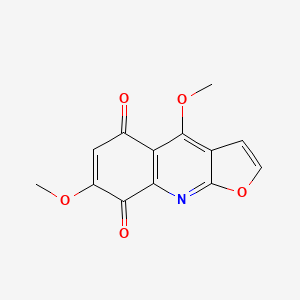
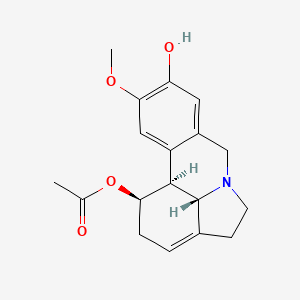
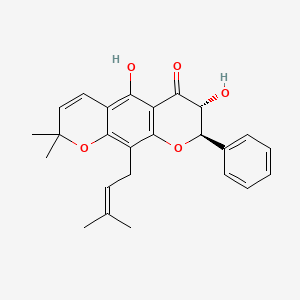

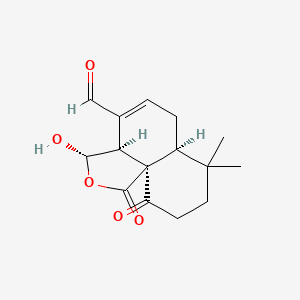


![(2S,3S,7S,7aS)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1245266.png)



![methyl N-[1-[[4-hydroxy-5-[[2-[3-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]-2-oxoimidazolidin-1-yl]-3,3-dimethylbutanoyl]amino]-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1245274.png)